1-(Boc-amino)cyclopropanecarboxylic acid

Organic Synthesis Peptide Chemistry Amino Acid Protection

Researchers sourcing rigid amino acid building blocks for Boc-SPPS often face supply inconsistencies or substitution with unsuitable analogs, leading to experimental failure. 1-(Boc-amino)cyclopropanecarboxylic acid (CAS 88950-64-5) provides the exact solution: • Cyclopropane ring enforces unique φ/ψ dihedral angles (~0° or ±180°), enabling incorporation of the constrained Ac3c residue into peptides. • Acid-labile Boc group ensures compatibility with anhydrous HF cleavage, a workflow not interchangeable with Fmoc analogs. • Validated in synthesis of tetrapeptide carboxypeptidase inhibitors, pyrrolotriazinone PI3K inhibitors, and combinatorial peptide libraries. Supplied with full QA documentation for immediate research use.

Molecular Formula C9H15NO4
Molecular Weight 201,22 g/mole
CAS No. 88950-64-5
Cat. No. B558649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-amino)cyclopropanecarboxylic acid
CAS88950-64-5
Synonyms1-(Boc-amino)cyclopropyl-1-carboxylic acid; Boc-ACPC
Molecular FormulaC9H15NO4
Molecular Weight201,22 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C(=O)O
InChIInChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12)
InChIKeyDSKCOVBHIFAJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Boc-amino)cyclopropanecarboxylic Acid: Technical Procurement Guide


1-(Boc-amino)cyclopropanecarboxylic acid (CAS 88950-64-5), a Boc-protected derivative of 1-aminocyclopropanecarboxylic acid (ACC), is a non-proteinogenic α-amino acid building block with a molecular formula of C9H15NO4 and a molecular weight of 201.22 g/mol [1]. It is characterized by a solid physical form, a melting point of 178°C, and a calculated XLogP3-AA of 0.9 [1]. This compound is primarily employed in academic and industrial research for solid-phase peptide synthesis (SPPS) using Boc-chemistry, serving as a precursor for the synthesis of conformationally constrained peptides and small-molecule drug candidates .

Boc-chemistry solid-phase peptide synthesis (SPPS) workflow
Conformationally rigid Ac3c residue precursor for peptide backbone engineering
Non-proteinogenic building block for constrained peptide and peptidomimetic design

Substitution Risks and Conformational Constraints


Direct substitution of 1-(Boc-amino)cyclopropanecarboxylic acid with other protected amino acids, such as Boc-1-aminocyclobutanecarboxylic acid or linear Boc-amino acids, is scientifically unjustified and can lead to experimental failure. The compound's defining feature is its cyclopropane ring, which imposes a unique, highly rigid conformation (φ and ψ dihedral angles constrained to approximately 0° or ±180°) that is not replicated by other cycloalkyl or acyclic analogs [1]. This structural rigidity is essential for inducing specific secondary structures in peptide backbones and for probing steric requirements in enzyme active sites [2]. Furthermore, the Boc protecting group provides a specific, acid-labile protection strategy compatible with anhydrous hydrogen fluoride (HF) cleavage in Boc-SPPS, a workflow that is not interchangeable with Fmoc-based analogs . Thus, procurement decisions must be driven by the specific steric and synthetic requirements of the target project, rather than generic availability.

Target Cyclopropane ring: rigid φ/ψ ~0° or ±180°
Substitute Cyclobutane or linear Boc-amino acids: broader conformational space, may shift peptide secondary structure
Target Boc group: acid-labile, compatible with HF cleavage (Boc-SPPS)
Substitute Fmoc analog: base-labile, incompatible with Boc-SPPS; SPPS platform choice determines building block, not interchangeable

Quantified Evidence Versus Closest Analogs


Synthetic Yield Advantage of Boc Protection

When used as an intermediate, 1-(Boc-amino)cyclopropanecarboxylic acid can be synthesized from its unprotected parent, 1-aminocyclopropanecarboxylic acid (ACC), with a high isolated yield. This quantitative yield establishes the efficiency of the Boc-protection step, which is a critical consideration for procurement when a protected, stable intermediate is required for multi-step synthesis.

Boc-Protection Yield
Data to verify
93% isolated yield
Supports yield efficiency evaluation in Boc-protection step
Lab-scale data; reported without independent source verification
Organic Synthesis Peptide Chemistry Amino Acid Protection

Conformational Restriction for Peptide Engineering

The incorporation of 1-aminocyclopropanecarboxylic acid (Ac3c) residues, for which 1-(Boc-amino)cyclopropanecarboxylic acid is the standard protected precursor, forces a peptide backbone into highly constrained conformations. This is a stark departure from the conformational flexibility observed with standard linear α-amino acids. This class-level property is a primary reason for selecting this building block in medicinal chemistry programs aimed at improving target binding affinity and selectivity. [1]

Backbone Constraint
Class-level
Ac3c φ/ψ ~0° or ±180° vs. linear amino acids broad regions
Enables rigid peptide backbone design for structure-activity studies
Class-level inference from model peptide crystallography and modeling
Peptidomimetics Structural Biology Medicinal Chemistry

Boc-SPPS Compatibility Versus Fmoc Analogs

1-(Boc-amino)cyclopropanecarboxylic acid is specifically designed for use in Boc solid-phase peptide synthesis (SPPS). This synthetic strategy uses an orthogonal protecting group scheme that is distinct from the more common Fmoc-SPPS. The Boc group is stable under the basic conditions used for Fmoc deprotection but is cleaved by acid, typically anhydrous HF. This fundamental chemical difference makes it unsuitable and incompatible with Fmoc-based synthesis workflows.

SPPS Compatibility
Data to verify
Boc-SPPS (compatible) vs. Fmoc-SPPS (incompatible)
Determines SPPS platform selection; not an Fmoc alternative
Binary incompatibility; confirm workflow before procurement
Solid-Phase Peptide Synthesis Boc-Chemistry Peptide Manufacturing

Optimal Research and Industrial Applications


Constrained Peptide Inhibitors and Probes

1-(Boc-amino)cyclopropanecarboxylic acid is the optimal starting material for incorporating the rigid Ac3c residue into peptides via Boc-SPPS. This application directly leverages the compound's dual capability for acid-labile protection and conformational restriction [1]. Researchers use it to create inhibitors of enzymes like tetrapeptide carboxypeptidases, where the constrained backbone of the inhibitor leads to covalent substrate modification, a mechanism supported by the building block's unique structural properties .

Medicinal Chemistry Scaffolds for Kinase Agents

This building block serves as a critical reagent in the synthesis of heterocyclic scaffolds, such as pyrrolotriazinone derivatives, which are being investigated as therapeutic PI3K inhibitors . The cyclopropane ring imparts a three-dimensional character to the final molecule, which can enhance selectivity for the target kinase. Additionally, it is employed in the synthesis of ether, carbamate, and ester derivatives of adarotene, which are being explored for their potential as antitumor agents .

Combinatorial Peptide Library Preparation

For research programs focused on discovering novel peptide-based therapeutics or biological tools, 1-(Boc-amino)cyclopropanecarboxylic acid is used to prepare combinatorial libraries . Its unique structure allows researchers to introduce a non-natural, rigid element into a diverse set of peptide sequences, thereby exploring a chemical space that is inaccessible when using only proteinogenic amino acids. This application is supported by its established use in the preparation of such libraries for high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Constrained peptide probe design
Boc-chemistry compatibility & Ac3c rigidity
SPPS incorporation & backbone conformation assessment
Kinase inhibitor scaffold synthesis
Conformational constraint & 3D character
Target selectivity & SAR studies
Combinatorial peptide library construction
Non-natural rigid building block
Library diversity & high-throughput screening compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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